molecular formula C3H4Cl4 B103044 1,1,2,3-Tetrachloropropane CAS No. 18495-30-2

1,1,2,3-Tetrachloropropane

Cat. No. B103044
CAS RN: 18495-30-2
M. Wt: 181.9 g/mol
InChI Key: BUQMVYQMVLAYRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated compounds is described in several papers. For instance, the synthesis of 3-aryl-1,1,2,2-tetracyanocyclopropanes is achieved through a general route, indicating the accessibility of synthesizing substituted cyclopropanes . Additionally, the preparation of 1,1,2,3-tetrachloropropene is discussed, which is synthesized mainly by 1,2,3-trichloropropanes or 3-chloropropene in the industry . This suggests that similar methods could potentially be applied to synthesize 1,1,2,3-Tetrachloropropane.

Molecular Structure Analysis

The molecular structure of chlorinated compounds is a subject of interest in several studies. For example, the crystal and molecular structure of a cobalt(III) complex with chloro and diaminopropane ligands is determined using X-ray diffraction, revealing an octahedral configuration . Similarly, the structure of a chromium complex with a chloro and tetrafluoropropane ligand is elucidated, showing a distorted octahedral arrangement . These studies demonstrate the utility of X-ray diffraction in determining the molecular structure of chlorinated compounds, which could be applicable to 1,1,2,3-Tetrachloropropane.

Chemical Reactions Analysis

The reactivity of chlorinated compounds is explored in the context of supramolecular chemistry and functionalization. The tetracyanocyclopropane unit is found to interact with various molecules through 'non-covalent carbon bonding', comparable to strong hydrogen bonding . Additionally, tetrasilanes functionalized with trifluoromethanesulfonato groups are shown to be versatile starting materials for further synthesis, indicating the potential for diverse chemical reactions . These findings suggest that 1,1,2,3-Tetrachloropropane may also participate in a range of chemical reactions due to its chlorinated nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated compounds are analyzed in several papers. The vibrational spectra and conformational behavior of 1,2,2,3-tetrachloropropane are studied, revealing the existence of multiple conformers and phase behavior . The thermophysical properties of poly(ethylene tetrasulfide) modified with 1,2,3-trichloropropane are investigated, showing the impact of crosslinking on thermal stability and crystallinity . The conformational state of 1,1,1,3-tetrachloropropane is also examined, indicating a preference for the trans-form in solution . These studies provide a comprehensive understanding of how chlorination affects the properties of organic compounds, which can be extrapolated to 1,1,2,3-Tetrachloropropane.

Scientific Research Applications

Conformational Analysis

1,1,1,3-Tetrachloropropane has been studied for its conformational behavior using the PMR method in various solvents. It primarily exists in the trans-form in solution, influenced by the dielectric constant of the medium, showing the relationship between molecular structure and environmental conditions (Énglin et al., 1973).

Vibrational Spectra and Conformational Behaviour

Studies on the IR and Raman spectra of 1,2,2,3-tetrachloropropane have revealed insights into its conformational behavior and phase transitions in different physical states, contributing to the understanding of molecular dynamics and structure (Powell et al., 1983).

Chemical Reactions and Radical Rearrangements

Research has explored the chemical reactions of 1,1,1,3-tetrachloropropane, like its addition to vinylidene chloride, leading to unusual radical rearrangements. This highlights its potential in synthesizing complex chemical structures (Kuz’mina et al., 1976).

Preparation and Synthesis

The preparation methods of 1,1,2,3-tetrachloropropene, a derivative of 1,1,2,3-tetrachloropropane, have been extensively studied. This includes the analysis of different methods and their efficiencies, contributing to industrial chemistry and process optimization (Zhang Wen-qing, 2010).

Internal Rotation and Energy Studies

Investigations into the internal rotation of 1,1,2,2-tetrachloropropane and its energy aspects provide insights into the molecular dynamics and energy barriers within such molecules. This aids in understanding the thermodynamics and kinetics of similar compounds (Heatley et al., 1972).

Pyrolysis and Decomposition Studies

The study of the gas phase pyrolysis of 1,1,1,2-tetrachloropropane helps in understanding its thermal decomposition and the influence of various factors like temperature and pressure. This research is crucial for safety and environmental considerations in industrial processes (Dominguez & Chuchani, 1985).

Interaction with Other Chemicals

Studies on the interaction of 1,1,1,3-tetrachloropropane with other chemicals, such as its addition to substituted olefins in the presence of catalysts, provide valuable information for the development of new chemical reactions and synthesis pathways (Chukovskaya et al., 1972).

NQR Data for Crystal Structure Analysis

The use of NQR (Nuclear Quadrupole Resonance) data in analyzing the dynamical model of the crystal structure of 1,1,1,3-tetrachloropropane enhances the understanding of molecular vibrations and reorientations in solids, contributing to material science and crystallography (Danilov et al., 1979).

Safety And Hazards

1,1,2,3-Tetrachloropropane is a combustible liquid and is harmful if swallowed . It causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . Protective gloves and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

1,1,2,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMVYQMVLAYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871284
Record name Propane, 1,1,2,3-tetrachloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,3-Tetrachloropropane

CAS RN

18495-30-2, 25641-62-7
Record name 1,1,2,3-Tetrachloropropane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,2,3-tetrachloro-
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Record name Propane, tetrachloro-
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Record name Propane, 1,1,2,3-tetrachloro-
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Record name Propane, 1,1,2,3-tetrachloro-
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Record name 1,1,2,3-tetrachloropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
I Voicu, I Barnes, KH Becker… - The Journal of …, 2001 - ACS Publications
The kinetics and products of the Cl atom initiated oxidation of CH 2 ClCHClCH 2 Cl (1,2,3-trichloropropane) have been investigated at (295 ± 2) K in 700−760 Torr of air in a 405 L …
Number of citations: 12 pubs.acs.org
JR SHELTON, LH LEE - The Journal of Organic Chemistry, 1959 - ACS Publications
The addition of hypochlorous acid to allylic chlorides yielded products which were not always consistent with expected results based on a comparison with the addition of hydrogen …
Number of citations: 6 pubs.acs.org
L WANG - Acta Chimica Sinica, 1980 - sioc-journal.cn
Kinetics of the elimination reaction of 1, 1, 2, 3-tetrachloropropane had been studied in emulsion system. It was found that the reaction was second order, the major product resulting …
Number of citations: 2 sioc-journal.cn
MM Boudakian - Journal of Chemical and Engineering Data, 1969 - ACS Publications
However, the aluminum chloride-catalyzed addition of methylene chloride with chlorinated olefinssuch as tetrachloroethylene could not be effected by Prins (7). The inertness of …
Number of citations: 0 pubs.acs.org
WJ Dunn III, MG Koehler, SL Emery, DR Scott - … and intelligent laboratory …, 1987 - Elsevier
The low resolution mass spectra of a set of 78 toxic, volatile organic compounds, the presence of which is routinely monitored in ambient air samples, were examined for information …
Number of citations: 16 www.sciencedirect.com
AB Dempster, K Price, N Sheppard - Spectrochimica Acta Part A: Molecular …, 1971 - Elsevier
The detailed infrared liquid and, where obtainable, crystalline spectra are presented for six chloropropanes, CH 2 Cl·CHCl·CH 2 Cl, CHCl 2 ·CH 2 ·CHCl 2 , CH 2 Cl·CCl 2 ·CH 2 Cl, …
Number of citations: 24 www.sciencedirect.com
JP Moore, TA Moore, DP Salgado… - … Conference on CFC and …, 1989 - fire.tc.faa.gov
Halon firefighting agents, like chlorofluorocarbons (CFCs), have the potential to deplete stratospheric ozone and accelerate global warming. The potential threat to the global …
Number of citations: 5 www.fire.tc.faa.gov
B Wang, X Chen, A Jia, Q Zhang - 2018 - pdf.hanspub.org
1', 2, 3-Tetrachloropropene (HCC-1230xa) is an important intermediate for Herbicide triallate and new generation of environmentally friendly refrigerant 2, 3, 3', 3''-tetrafluoropropene (…
Number of citations: 0 pdf.hanspub.org
DR Scott, WJ Dunn III, SL Emery - Journal of Research of the …, 1988 - ncbi.nlm.nih.gov
The most frequently used method of analysis of trace organic pollutants in ambient air is gas chromatography-mass spectrometry (GC-MS). Presently, target compounds in air …
Number of citations: 6 www.ncbi.nlm.nih.gov
H Wang, M Tirtowidjojo, C Zarth, D Laitar - AIChE Journal, 2016 - Wiley Online Library
Recent government mandates have lowered the permissible global warming potential (GWP) for refrigerants in mobile air conditioning substantially below that of the hydrofluorocarbon …
Number of citations: 2 aiche.onlinelibrary.wiley.com

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